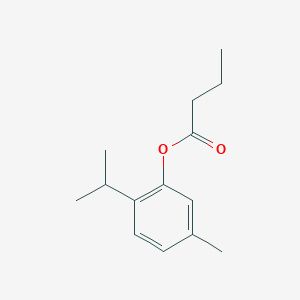
Acid dye carbinol base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid dye carbinol base is a type of dye that belongs to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. Acid dyes are water-soluble and contain acidic groups such as sulfonic acid or carboxylic acid, which help them bind to the fibers. The carbinol base form of these dyes is an intermediate state that can be converted into the final dye form through various chemical reactions.
Méthodes De Préparation
The preparation of acid dye carbinol base involves several synthetic routes and reaction conditions. One common method is the reaction of aromatic amines with aldehydes or ketones to form Schiff bases, which are then reduced to form the carbinol base. For example, the reaction of 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone) with ammonium chloride and zinc chloride at high temperatures can produce the carbinol base . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Acid dye carbinol base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the carbinol base can be oxidized to form the corresponding dye salt, which can then be used for dyeing purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include the final dye form and various by-products.
Applications De Recherche Scientifique
Acid dye carbinol base has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various dyes and pigments. In biology, it is used as a staining agent for microscopy and histology. In medicine, it is used in diagnostic tests and as a marker for certain biological processes. In industry, it is used for dyeing textiles, leather, and paper . The versatility of this compound makes it a valuable compound for many different fields of research and application.
Mécanisme D'action
The mechanism of action of acid dye carbinol base involves its interaction with the target fibers or tissues. The acidic groups in the dye molecule form ionic bonds with the basic groups in the fibers, resulting in strong attachment and vibrant coloration . The molecular targets and pathways involved in this process include the amino groups in the protein fibers and the ionic interactions between the dye and the fiber.
Comparaison Avec Des Composés Similaires
Acid dye carbinol base can be compared with other similar compounds such as basic dyes, direct dyes, and reactive dyes. Unlike basic dyes, which are cationic and bind to anionic sites on the fibers, acid dyes are anionic and bind to cationic sites. Direct dyes are also water-soluble but do not require acidic conditions for dyeing, while reactive dyes form covalent bonds with the fibers, resulting in higher wash fastness . The unique properties of this compound, such as its strong ionic interactions and vibrant colors, make it a preferred choice for certain applications.
Propriétés
Numéro CAS |
6362-29-4 |
|---|---|
Formule moléculaire |
C23H26N2NaO4S+ |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |
Clé InChI |
OQHQVLMYTNIEPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



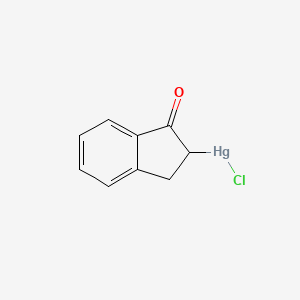
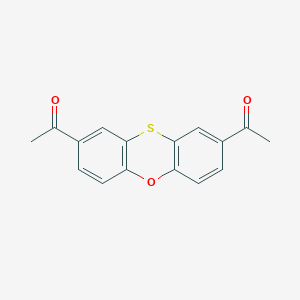
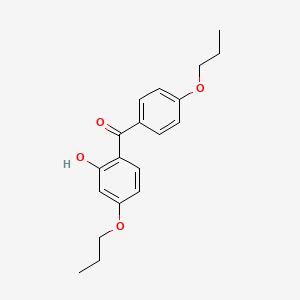
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
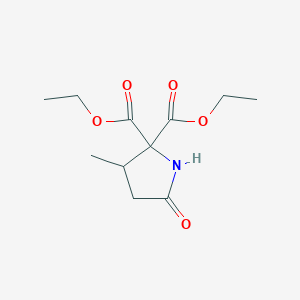

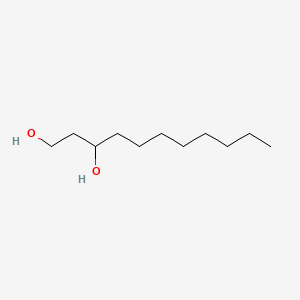
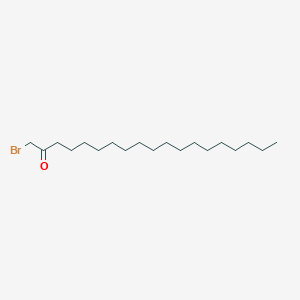
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
